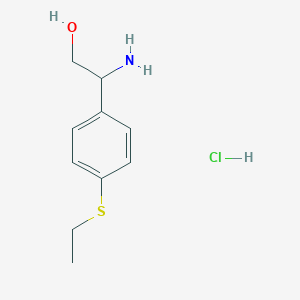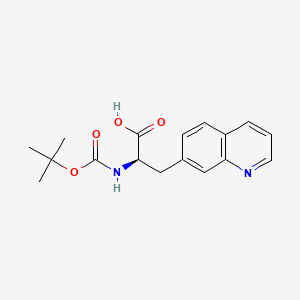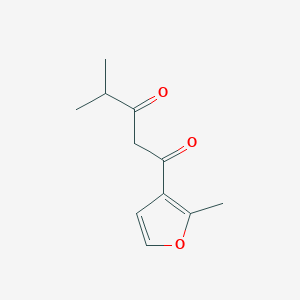![molecular formula C10H17N3O B15328319 [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydrofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 1-ethyl-1H-pyrazole-4-carboxaldehyde, the compound can be synthesized through a series of steps including reduction, cyclization, and amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydrofuran-containing molecules. Examples include:
- 1-Phenyl-1H-pyrazol-4-yl)methanamine
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
What sets (2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine apart is its unique combination of the pyrazole and tetrahydrofuran moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3 |
InChI Key |
CWHDRUFJAVOTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


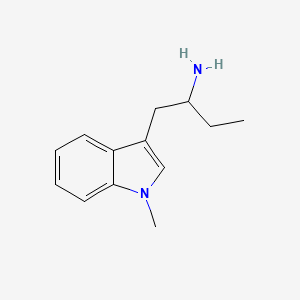
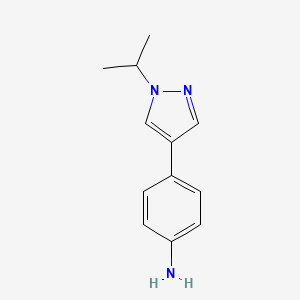
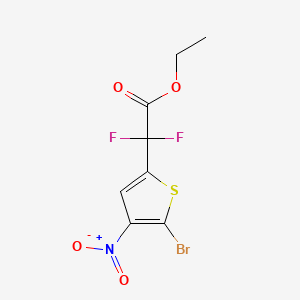
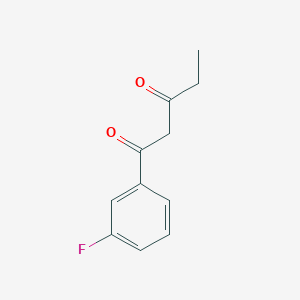
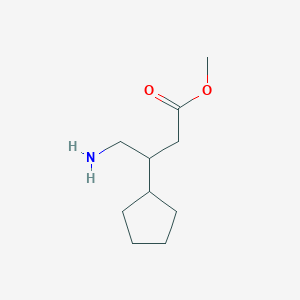
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
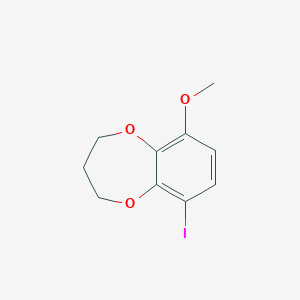
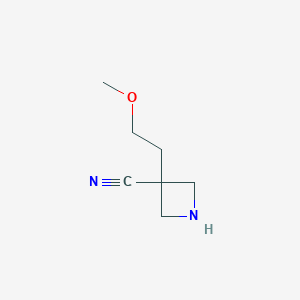
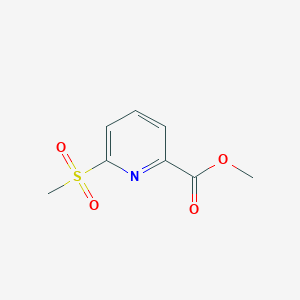
![3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328321.png)
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
